Amifostine Trihydrate

Description

A phosphorothioate proposed as a radiation-protective agent. It causes splenic vasodilation and may block autonomic ganglia.

Structure

3D Structure of Parent

Properties

IUPAC Name |

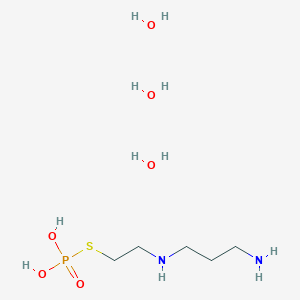

2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQPXJKRNHJWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCSP(=O)(O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21N2O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150210 | |

| Record name | Amifostine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112901-68-5 | |

| Record name | Amifostine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112901685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifostine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amifostine Trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIFOSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487QF2F4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Amifostine Trihydrate for Research Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amifostine (B1664874) Trihydrate, a cytoprotective agent used to mitigate the toxic effects of chemotherapy and radiotherapy. The following sections detail the chemical synthesis, purification protocols, and analytical characterization methods relevant for producing research-grade Amifostine Trihydrate.

Synthesis of Amifostine

The synthesis of amifostine proceeds through a multi-step pathway, starting from readily available precursors. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of Amifostine

Step 1: Synthesis of 2-[(3-aminopropyl)amino]ethanol

-

In a reaction vessel, combine 1,3-propanediamine and 2-chloroethanol (B45725) in a suitable solvent such as ethanol.

-

The reaction mixture is heated under reflux for several hours to facilitate the monoalkylation of the diamine.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to yield 2-[(3-aminopropyl)amino]ethanol.

Step 2: Synthesis of 2-[(3-aminopropyl)amino]ethyl bromide hydrobromide

-

The 2-[(3-aminopropyl)amino]ethanol obtained from the previous step is treated with hydrobromic acid.

-

The reaction is typically carried out at an elevated temperature to facilitate the conversion of the hydroxyl group to a bromide.

-

After the reaction is complete, the mixture is cooled, and the product is precipitated.

-

The precipitate is collected by filtration, washed with a cold solvent (e.g., acetone), and dried to give 2-[(3-aminopropyl)amino]ethyl bromide hydrobromide.

Step 3: Synthesis of S-{2-[(3-aminopropyl)amino]ethyl} dihydrogen phosphorothioate (B77711) (Amifostine)

-

The 2-[(3-aminopropyl)amino]ethyl bromide hydrobromide is reacted with a solution of sodium thiophosphate (Na₃SPO₃).[1]

-

The reaction is typically performed in an aqueous medium under controlled pH and temperature conditions.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the pH of the reaction mixture is adjusted to induce the precipitation of the crude amifostine.

-

The crude product is collected by filtration and washed with water and then a suitable organic solvent.

Synthesis Pathway of Amifostine

References

The Activation of Amifostine Trihydrate: A Technical Guide to a Prodrug's Transformation by Alkaline Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifostine (B1664874) trihydrate, a phosphorylated aminothiol, serves as a critical cytoprotective agent, mitigating the toxic side effects of chemotherapy and radiation on normal tissues.[1][2] Its efficacy lies in its nature as a prodrug, requiring enzymatic activation to exert its therapeutic effects. This technical guide provides an in-depth exploration of the core mechanism of amifostine activation: the dephosphorylation by alkaline phosphatase to its active metabolite, WR-1065.[3][4] This guide will detail the biochemical transformation, present available quantitative data, provide experimental protocols for studying this process, and visualize the key pathways involved.

The Core Mechanism: Dephosphorylation by Alkaline Phosphatase

Amifostine (WR-2721) is administered in its inactive, phosphorylated form.[1] The key to its activation is the enzyme alkaline phosphatase (ALP), which is abundantly present on the endothelial cells of normal tissues.[2][5] In contrast, tumor tissues often exhibit lower levels of ALP activity, a more acidic microenvironment, and reduced vascularity, which collectively contribute to the selective activation of amifostine in healthy tissues.[5]

Alkaline phosphatase catalyzes the hydrolysis of the phosphate (B84403) group from amifostine, yielding the active, free thiol metabolite, WR-1065.[4] This transformation is crucial, as WR-1065 is the molecule responsible for the cytoprotective effects.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Amifostine and WR-1065 in Pediatric Patients with Medulloblastoma

| Parameter | Amifostine (Plasma) | WR-1065 (Plasma) |

| Clearance | 107 L/hr/m² | 30.6 L/hr/m² |

| Volume of Distribution | 5.53 L/m² | - |

Data from a study in pediatric patients with medulloblastoma, providing an example of in vivo clearance rates.[4]

Table 2: Michaelis-Menten Constants for Alkaline Phosphatase with Various Substrates (for reference)

| Substrate | Km | Vmax | Source Organism/Enzyme |

| p-Nitrophenyl Phosphate | 0.0290 mM | 0.0254 mM/min | E. coli Alkaline Phosphatase |

| Phosphopentapeptide | 5.67 mM | 0.24 µM/s | Alkaline Phosphatase |

This table provides reference kinetic data for alkaline phosphatase with commonly used laboratory substrates, as specific data for amifostine is not available.[6][7]

Experimental Protocols

In Vitro Assay for Amifostine Activation by Alkaline Phosphatase

This protocol provides a general framework for assessing the conversion of amifostine to WR-1065 in a controlled in vitro setting.

Objective: To measure the rate of WR-1065 formation from amifostine when incubated with alkaline phosphatase.

Materials:

-

Amifostine Trihydrate

-

Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 9.0, containing 1 mM MgCl2 and 0.1 mM ZnCl2)

-

Quenching Solution (e.g., 10% Trichloroacetic Acid)

-

HPLC system with a suitable column and detector for quantifying WR-1065 (see Protocol 2)

Procedure:

-

Prepare a stock solution of amifostine in the reaction buffer.

-

Prepare a working solution of alkaline phosphatase in the reaction buffer.

-

In a temperature-controlled environment (e.g., 37°C water bath), initiate the reaction by adding a known concentration of alkaline phosphatase to a solution containing a specific concentration of amifostine.

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the enzymatic reaction by adding the aliquot to the quenching solution.

-

Centrifuge the quenched samples to precipitate the enzyme.

-

Analyze the supernatant for the concentration of WR-1065 using a validated HPLC method (see Protocol 2).

-

Calculate the initial reaction velocity (rate of WR-1065 formation) for different concentrations of amifostine.

-

Plot the initial velocities against the substrate concentrations to generate a Michaelis-Menten curve and determine the apparent Km and Vmax.

HPLC Quantification of Amifostine and WR-1065 in Plasma

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of amifostine and its active metabolite WR-1065 in plasma samples.

Objective: To determine the concentrations of amifostine and WR-1065 in biological samples.

Principle: This method involves the derivatization of the thiol group of WR-1065 and the primary amine groups of both analytes to allow for sensitive detection by UV or fluorescence detectors.

Materials and Reagents:

-

HPLC system with a C18 reverse-phase column and a UV or fluorescence detector

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile)

-

Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) with a thiol-containing reagent like 2-mercaptoethanol)

-

Internal Standard (e.g., a structurally similar compound not present in the sample)

-

Plasma samples collected from subjects administered amifostine

Sample Preparation:

-

To a plasma sample, add the internal standard.

-

Precipitate proteins by adding a suitable agent (e.g., acetonitrile (B52724) or perchloric acid).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Add the derivatizing agent and allow the reaction to proceed for a specified time in the dark.

-

Inject a specific volume of the derivatized sample into the HPLC system.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Gradient or isocratic elution with a mixture of phosphate buffer and methanol/acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at a specific wavelength (e.g., 340 nm for OPA derivatives) or fluorescence detection.

Quantification:

-

Construct a calibration curve using known concentrations of amifostine and WR-1065 standards.

-

Determine the concentrations of amifostine and WR-1065 in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Signaling Pathways and Logical Relationships

The cytoprotective effects of WR-1065 extend beyond simple free radical scavenging and involve the modulation of key cellular signaling pathways.

Activation of Amifostine and Cellular Uptake

The initial and most critical step is the dephosphorylation of amifostine by alkaline phosphatase at the cell surface, leading to the formation of WR-1065, which is then transported into the cell.

Caption: Amifostine activation and cellular uptake.

Experimental Workflow for In Vitro Amifostine Activation Assay

A typical experimental workflow to study the kinetics of amifostine activation involves a timed enzymatic reaction followed by quenching and subsequent analysis of the product.

Caption: Workflow for in vitro amifostine activation assay.

WR-1065-Mediated Cytoprotective Signaling Pathways

Once inside the cell, WR-1065 influences multiple signaling pathways that contribute to its cytoprotective effects, including the activation of p53 and the modulation of NF-κB.

Caption: WR-1065 mediated cytoprotective signaling.

Conclusion

The activation of this compound by alkaline phosphatase is a pivotal step in its function as a selective cytoprotective agent. The resulting active metabolite, WR-1065, exerts its effects through a combination of direct free-radical scavenging and the modulation of critical cellular signaling pathways. While further research is needed to fully elucidate the kinetic parameters of this enzymatic reaction, the experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals working to optimize the therapeutic potential of amifostine and similar prodrugs.

References

- 1. Pharmacokinetic profile of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drmillett.com [drmillett.com]

- 4. Tissue-nonspecific Alkaline Phosphatase Regulates Purinergic Transmission in the Central Nervous System During Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Down-regulation of intestinal-type alkaline phosphatase in the tumor vasculature and stroma provides a strong basis for explaining amifostine selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of the Enzymatic Dephosphorylation Kinetics in the Assemblies of a Phosphopentapeptide that Forms Intranuclear Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Amifostine Trihydrate: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure and Properties of Amifostine (B1664874) Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifostine trihydrate, a synthetic aminothiol (B82208) derivative, is a broad-spectrum cytoprotective agent.[1][2] It is the trihydrate form of the phosphorylated aminothiol compound S-2-(3-aminopropylamino)ethyl phosphorothioate.[3][4] Initially developed as a radioprotective agent, its clinical applications have expanded to mitigate the toxic side effects of certain chemotherapeutic agents, particularly DNA-binding agents like cisplatin (B142131) and cyclophosphamide, and to reduce radiation-induced xerostomia in patients undergoing radiotherapy for head and neck cancer.[5][6][7] Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active, free thiol metabolite, WR-1065.[3][8] This active form is responsible for its cytoprotective effects, which are attributed to several mechanisms, including the scavenging of free radicals, hydrogen donation to repair damaged DNA, and induction of cellular hypoxia.[7][8] The selective protection of normal tissues is a key feature of amifostine, believed to be due to higher alkaline phosphatase activity and a more favorable pH environment in normal tissues compared to tumors.[7]

Chemical Structure and Properties

This compound is a white crystalline powder that is freely soluble in water.[8] Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate | [9] |

| Synonyms | Ethiofos trihydrate, WR-2721 trihydrate | [5] |

| CAS Number | 112901-68-5 | [1][10] |

| Molecular Formula | C5H21N2O6PS | [1][10] |

| Molecular Weight | 268.27 g/mol | [1][10] |

| SMILES String | C(CN)CNCCSP(=O)(O)O.O.O.O | [9][11] |

| Melting Point | 160–161°C | [1] |

| Solubility | Freely soluble in water. Soluble in PBS (pH 7.2) at 5 mg/mL. Insoluble in DMSO and Ethanol. | [8][12][13] |

| pKa | pKa1 <2.0; pKa2: 4.2; pKa3: 9.0; pKa4: 11.7 (for the trihydrate form) | [8] |

Signaling Pathways

The cytoprotective effects of amifostine, mediated by its active metabolite WR-1065, involve the modulation of key cellular signaling pathways. Two of the most prominent pathways are the p53 and the Hypoxia-Inducible Factor-1α (HIF-1α) pathways.

p53 Signaling Pathway

WR-1065 has been shown to activate the p53 tumor suppressor protein.[5] This activation is not mediated by direct DNA damage but rather through alternative stress signaling, potentially involving the c-Jun N-terminal kinase (JNK).[1] Activation of p53 leads to the induction of downstream target genes like the cyclin-dependent kinase inhibitor p21, resulting in a G1/S cell cycle arrest.[5] This cell cycle arrest allows more time for DNA repair before replication, thus contributing to the cytoprotective effect in normal cells.[14]

Caption: Activation of the p53 signaling pathway by WR-1065.

HIF-1α Signaling Pathway

Amifostine has been shown to induce intracellular hypoxia, which in turn leads to the stabilization and activation of the transcription factor HIF-1α.[10][15] HIF-1α upregulates the expression of genes involved in anaerobic metabolism and can also play a role in inhibiting apoptosis.[15] This switch to a glycolytic metabolic state and the anti-apoptotic effects contribute to the protection of normal tissues from radiation and chemotherapy-induced damage.

References

- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 2. DE69333453T2 - CRYSTALLINE AMIFOSTINE COMPOSITIONS AND METHOD FOR THEIR PREPARATION AND THEIR USE - Google Patents [patents.google.com]

- 3. WR-1065, the active form of amifostine, protects HL-60 cells but not peripheral blood mononuclear cells from radiation and etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the radiation protection agent S-2-(3-aminopropylamino)ethylphosphorothioic acid (WR 2721) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101347412B - this compound crystalline freeze-dried preparation and preparation method thereof - Google Patents [patents.google.com]

- 7. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103396439B - The synthetic method of thiophosphate cell protective agent-amifostine - Google Patents [patents.google.com]

- 10. Amifostine induces anaerobic metabolism and hypoxia-inducible factor 1 alpha [pubmed.ncbi.nlm.nih.gov]

- 11. Amifostine has an inhibitory effect on the radiation-induced p53-branched cascade in the immature mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US5591731A - Crystalline amifostine compositions - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

early preclinical studies on Amifostine Trihydrate as a radioprotector

An In-Depth Technical Guide to Early Preclinical Studies of Amifostine (B1664874) Trihydrate as a Radioprotector

Abstract

Amifostine (WR-2721), an organic thiophosphate, was initially developed as a radioprotective agent for military applications and has since become one of the most extensively studied cytoprotectors.[1][2] As a prodrug, amifostine is dephosphorylated in vivo to its active free thiol metabolite, WR-1065.[3] Early preclinical research was pivotal in demonstrating its broad-spectrum capacity to selectively protect normal tissues from the cytotoxic effects of ionizing radiation without compromising the anti-tumor efficacy of radiotherapy.[4][5] This selectivity is primarily attributed to the differential activity of alkaline phosphatase in healthy versus malignant tissues, leading to higher concentrations of the active metabolite in normal cells.[6] The primary mechanisms of radioprotection by WR-1065 include the scavenging of free radicals, donation of hydrogen atoms to repair damaged DNA, and the induction of transient cellular hypoxia.[3][6][7] This guide provides a detailed overview of the foundational preclinical studies, summarizing quantitative efficacy data, outlining key experimental protocols, and illustrating the core mechanistic and signaling pathways.

Mechanism of Action

Selective Activation in Normal Tissues

The selective protection of normal tissues is the hallmark of amifostine's clinical potential. This selectivity is not based on differential uptake of the prodrug itself, but rather on its activation process.

-

Dephosphorylation: Amifostine is a phosphorylated prodrug that requires activation by the membrane-bound enzyme alkaline phosphatase to be converted into its active, free-thiol form, WR-1065.[3]

-

Enzyme Localization: This enzyme is significantly more abundant in the capillaries and membranes of healthy tissues compared to the vasculature of most tumors.[1][4]

-

Microenvironment Factors: The microenvironment of solid tumors, often characterized by hypovascularity and a lower interstitial pH, further inhibits the conversion of amifostine to WR-1065.[7][8] In contrast, the neutral pH of normal tissues favors this activation.[3]

-

Concentration Gradient: Consequently, the concentration of the active WR-1065 can be up to 100 times higher in normal tissues than in tumor tissues, establishing a steep therapeutic gradient for cytoprotection.[7][8]

Molecular Radioprotection

Once WR-1065 is formed and absorbed into the cell, it exerts its radioprotective effects through several complementary mechanisms:

-

Free Radical Scavenging: As a potent thiol, WR-1065 is an excellent scavenger of the reactive oxygen species (ROS) generated by the radiolysis of water during radiation exposure.[1][9] This action neutralizes the free radicals before they can inflict damage on critical cellular macromolecules.

-

DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA, effectively reversing the initial lesions caused by free radicals.[3][10] Additionally, high intracellular concentrations of its disulfide metabolite, WR-33278, can bind to and condense DNA, which may limit the accessibility of DNA as a target for damage.[8]

-

Induction of Hypoxia: The metabolism of amifostine and its derivatives can lead to increased oxygen consumption in tissues, inducing a state of transient, localized hypoxia.[6][7] This reduction in oxygen tension makes cells less sensitive to the damaging effects of ionizing radiation, a phenomenon known as the "oxygen effect."

Preclinical Efficacy Data

Quantitative assessment of radioprotection is often expressed as the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific level of damage in the presence of the protector to the dose causing the same level of damage without it. Early preclinical studies in rodent models established the significant protective efficacy of amifostine across various tissues.

Table 1: Radioprotective Efficacy (Dose Reduction Factor) in Mice

| Animal Model | Amifostine Dose & Route | Radiation Syndrome | DRF | Reference(s) |

|---|---|---|---|---|

| Mouse | 500 mg/kg (ip) | Hematopoietic (H-ARS) | 2.7 | [7][8] |

| Mouse | 500 mg/kg (ip) | Gastrointestinal (GI-ARS) | 1.8 |[7][8] |

DRF: Dose Reduction Factor; ip: Intraperitoneal; H-ARS: Hematopoietic Acute Radiation Syndrome; GI-ARS: Gastrointestinal Acute Radiation Syndrome.

Table 2: Tissue-Specific Protection in Rodent Models

| Animal Model | Tissue Protected | Experimental Setup | Key Quantitative Finding | Reference(s) |

|---|---|---|---|---|

| Fisher-344 Rat | Esophagus | 200 mg/kg amifostine (ip) 30 min before each of 5 daily 9 Gy radiation fractions. | 5 days post-RT, mean mucosal thickness was 37 µm with amifostine vs. 30 µm with placebo (p=0.024). | [11] |

| Fisher-344 Rat | Esophagus | 200 mg/kg amifostine (ip) 30 min before each of 5 daily 9 Gy radiation fractions. | 10 weeks post-RT, significant decrease in submucosal collagen deposition (p=0.027) with amifostine. | [11] |

| C57BL/6 Mouse | Intestinal Stem Cells | Single dose of amifostine prior to 10 Gy whole-body irradiation. | Amifostine treatment protected Lgr5+ intestinal stem cells from radiation-induced damage. | [12] |

| Swiss Albino Mouse | Bone Marrow Chromosomes | 50 mg/kg amifostine (ip) prior to irradiation. | Significant protection against radiation-induced chromosome aberrations. |[13] |

RT: Radiotherapy

Preclinical Experimental Protocols

The following protocols are representative of the methodologies used in early preclinical evaluations of amifostine.

Protocol: Evaluation of Esophageal Injury in a Rat Model

This protocol is based on a study designed to assess amifostine's ability to protect against both acute and chronic radiation-induced esophageal injury.[11]

-

Animal Model: Female Fisher-344 rats.

-

Acclimation: Animals are acclimated for a standard period before experimentation.

-

Grouping: Rats are randomly allocated to either a placebo group or an amifostine treatment group.

-

Drug Administration: The treatment group receives an intraperitoneal (ip) injection of amifostine (e.g., 200 mg/kg) 30 minutes prior to each radiation fraction. The placebo group receives a saline injection on the same schedule.

-

Radiation Protocol:

-

Source: 150 kV X-rays.

-

Dosage: A fractionated schedule is used, delivering 9 Gy to the esophagus for 5 consecutive days.

-

Anesthesia: Animals are anesthetized during irradiation to ensure accurate targeting.

-

-

Endpoint Analysis:

-

Acute Injury: A subset of animals is euthanized 5 days post-irradiation. The esophagus is harvested for histopathological analysis, focusing on mucosal thickness and integrity.

-

Chronic Injury: Remaining animals are monitored for a longer period (e.g., 10 weeks) before euthanasia. Harvested esophageal tissue is analyzed for chronic damage markers, including submucosal collagen deposition (fibrosis) and macrophage accumulation.

-

Protocol: Determination of Dose Reduction Factor (DRF) in a Mouse Model

This protocol describes a general method for calculating the DRF for acute radiation syndromes (ARS), based on early survival studies.[7][8]

-

Animal Model: Mice (e.g., C57BL/6).

-

Grouping: Multiple cohorts of mice are established. Half of the cohorts are designated for amifostine treatment, and the other half for placebo (saline).

-

Drug Administration: Amifostine (e.g., 500 mg/kg) or saline is administered via IP injection 30 minutes before irradiation.

-

Radiation Protocol:

-

Source: A source capable of delivering a lethal dose of whole-body irradiation (e.g., 60Co gamma rays).

-

Dosage: Each cohort (both amifostine and saline) is exposed to a different, graded dose of radiation. The dose range is selected to produce between 0% and 100% mortality.

-

-

Endpoint Analysis:

-

Survival: Animals are monitored for 30 days, and mortality is recorded.

-

LD50/30 Calculation: The radiation dose lethal to 50% of the animals within 30 days (LD50/30) is calculated for both the amifostine-treated and the saline-treated groups.

-

DRF Calculation: The DRF is calculated as: DRF = (LD50/30 of amifostine group) / (LD50/30 of saline group)

-

Signaling Pathways and Cellular Effects

The protective actions of amifostine initiate a cascade of downstream cellular effects that collectively enhance cell survival and tissue integrity following radiation exposure.

-

p53 and Cell Cycle Control: The active metabolite WR-1065 has been shown to increase levels of the p53 tumor suppressor protein.[9] This can lead to temporary cell cycle arrest, allowing more time for DNA repair mechanisms to function before the cell attempts to replicate damaged DNA.

-

Apoptosis Inhibition: By scavenging free radicals and facilitating DNA repair, amifostine reduces the level of cellular damage that would otherwise trigger programmed cell death (apoptosis). This is a critical factor in preserving normal tissue cell populations.

-

Modulation of Inflammatory Pathways: Amifostine can prevent the upregulation of inflammatory pathways, such as those mediated by the transcription factor NF-κB.[7][12] By mitigating the radiation-induced inflammatory response, amifostine helps to reduce both acute and chronic tissue damage.

Summary and Future Directions

Early preclinical studies were instrumental in establishing Amifostine Trihydrate as a potent, selective radioprotector. Research in various animal models consistently demonstrated its ability to protect a broad range of normal tissues, including bone marrow, the gastrointestinal tract, and salivary glands, from radiation-induced damage.[4] The quantitative data, particularly the high Dose Reduction Factors for acute radiation syndromes, provided a strong rationale for its clinical development.[7][8] The elucidation of its mechanism—centered on selective activation to WR-1065 and subsequent free radical scavenging—has guided its application.[3][6] While amifostine has been approved for specific clinical indications, its use can be limited by side effects such as hypotension.[14] Ongoing and future research continues to explore alternative administration routes, such as subcutaneous injection, and novel formulations to improve its therapeutic index and broaden its clinical utility.[15]

References

- 1. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (Ethyol): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine (Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amifostine and radiation therapy: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (WR-2721): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioprotective effects of amifostine on acute and chronic esophageal injury in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioprotector WR-2721 and mitigating peptidoglycan synergistically promote mouse survival through the amelioration of intestinal and bone marrow damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radioprotective effect of combinations of WR-2721 and mercaptopropionylglycine on mouse bone marrow chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Preclinical studies on the radioprotective efficacy and pharmacokinetics of subcutaneously administered amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Characteristics of Amifostine Trihydrate in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amifostine (B1664874) Trihydrate in various laboratory solvents. Understanding these properties is critical for the development of stable formulations, in vitro assay design, and ensuring accurate dosing in preclinical and clinical research. This document presents quantitative solubility data, outlines experimental protocols for solubility determination, and provides visualizations of key processes.

Core Solubility Data

Amifostine trihydrate exhibits high solubility in aqueous solutions and polar solvents, a characteristic that is significantly influenced by temperature and the presence of co-solvents. Conversely, it is practically insoluble in non-polar organic solvents.

Quantitative Solubility Data Summary

The following tables summarize the available quantitative data on the solubility of this compound in commonly used laboratory solvents.

| Solvent System | Temperature | Solubility (mg/mL) | Citation |

| Water | 25°C | 425.7 | [1] |

| Water | 10°C | 264.0 | [1] |

| Water | 5°C | 251.2 | [1] |

| Water | 0°C | 204.7 | [1] |

| Water | -5°C | 199.8 | [1] |

| Water | Ambient | ~200 | [2] |

| Water | Not Specified | >90 | [3] |

| Water | Not Specified | 42.0 | [4] |

| Water | Not Specified | 1000 | [5] |

| 1% Ethanol in Water | 25°C | 396.0 | [1] |

| 2% Ethanol in Water | 25°C | 370.9 | [1] |

| 5% Ethanol in Water | 25°C | 302.9 | [1] |

| 10% Ethanol in Water | 25°C | 188.0 | [1] |

| 15% Ethanol in Water | 25°C | 106.3 | [1] |

| 20% Ethanol in Water | 25°C | 68.8 | [1] |

| 95% Ethanol | Not Specified | < 0.01 | [5] |

| Chloroform | Not Specified | < 0.01 | [5] |

| Toluene | Not Specified | < 0.01 | [5] |

| PBS (pH 7.2) | Not Specified | 5.0 | [4][6] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound solubility are not extensively published in the public domain, a general methodology based on standard laboratory practices can be outlined. The following protocol describes a typical equilibrium solubility shake-flask method.

General Experimental Protocol for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed, clear container (e.g., a glass vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the containers tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the samples at a constant temperature using a mechanical shaker or orbital incubator. The temperature should be precisely controlled and monitored.

-

Allow sufficient time for the solution to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the physical properties of the compound. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a suitable membrane filter (e.g., 0.22 µm or 0.45 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of Amifostine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A reversed-phase C18 column is often suitable for the separation of Amifostine and its metabolites.[7]

-

The mobile phase can be a mixture of a buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., methanol).[7]

-

-

Data Analysis:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or molarity.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Activation of Amifostine

Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065. This active form is responsible for its cytoprotective effects.

Caption: Activation pathway of Amifostine to its active metabolite, WR-1065.

References

- 1. US5424471A - Crystalline amifostine compositions and methods of the preparation and use of same - Google Patents [patents.google.com]

- 2. US8815833B2 - Stable amifostine liquid concentrate - Google Patents [patents.google.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. medkoo.com [medkoo.com]

- 5. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. brieflands.com [brieflands.com]

Methodological & Application

Amifostine Trihydrate: In Vitro Cytoprotection Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifostine (B1664874), a phosphorylated aminothiol (B82208) prodrug, serves as a broad-spectrum cytoprotective agent, shielding normal tissues from the cytotoxic effects of chemotherapy and radiation.[1][2] Its selective protection of non-malignant cells is attributed to the differential expression of alkaline phosphatase, an enzyme abundant in normal tissues that dephosphorylates amifostine into its active metabolite, WR-1065.[1][3][4] This active thiol is a potent scavenger of free radicals, a key mechanism in its protective effects against DNA damage and apoptosis induced by cytotoxic treatments.[5][6][7] These application notes provide detailed protocols for in vitro assays to evaluate the cytoprotective efficacy of Amifostine Trihydrate.

Mechanism of Action

Amifostine's cytoprotective activity is initiated by its conversion to the active thiol metabolite, WR-1065. This conversion is catalyzed by alkaline phosphatase, which is more prevalent on the membranes of normal cells compared to tumor cells.[1] WR-1065 exerts its protective effects through several mechanisms:

-

Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by chemotherapy and radiotherapy, thereby mitigating oxidative stress on normal cells.[6][7][8]

-

DNA Protection and Repair: The thiol group in WR-1065 can donate a hydrogen atom to repair damaged DNA and can also detoxify reactive metabolites of chemotherapeutic agents.[3][5]

-

Inhibition of Apoptosis: WR-1065 can modulate apoptotic pathways in normal cells, potentially through interactions with key signaling molecules like p53.[6][9]

-

Catalytic Inhibition of Topoisomerase II: The active metabolite WR-1065 has been shown to catalytically inhibit topoisomerase II, which may contribute to its cytoprotective effects.[10]

Signaling Pathway of Amifostine-Mediated Cytoprotection

Caption: Mechanism of Amifostine Cytoprotection.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay assesses the ability of Amifostine to protect cells from chemotherapy-induced cytotoxicity by measuring mitochondrial metabolic activity.[6]

Materials:

-

Normal human cell line (e.g., human renal proximal tubule epithelial cells - HK-2)

-

Tumor cell line (e.g., human ovarian cancer cell line - SKOV-3)

-

This compound

-

Chemotherapeutic agent (e.g., Cisplatin)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

-

96-well plates

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[6]

-

Amifostine Pre-treatment: Treat the cells with varying concentrations of Amifostine (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.[6]

-

Chemotherapy Treatment: Add the chemotherapeutic agent (e.g., Cisplatin at its predetermined IC50 concentration) to the wells and incubate for 24-48 hours.[6]

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[6]

-

Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Clonogenic Survival Assay

This assay evaluates the long-term protective effect of Amifostine on the ability of single cells to form colonies after treatment with a cytotoxic agent.[12]

Materials:

-

Normal and tumor cell lines

-

This compound

-

Chemotherapeutic agent or radiation source

-

Complete cell culture medium

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Cell Treatment: Treat cells in suspension or as monolayers with Amifostine for 1-2 hours, followed by exposure to the chemotherapeutic agent for a specified duration or irradiation.[6][13][14]

-

Cell Seeding: Plate a known number of treated cells (e.g., 200-1000 cells, depending on the expected survival fraction) into 6-well plates.[6][12]

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).[6][12]

-

Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 15-30 minutes.[6]

-

Colony Counting: Count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

Experimental Workflow

Caption: In Vitro Cytoprotection Assay Workflow.

Quantitative Data Summary

| Assay Type | Cell Line(s) | Cytotoxic Agent | Amifostine/WR-1065 Concentration | Key Findings | Reference |

| Neurite Outgrowth | PC-12 (rat pheochromocytoma) | Paclitaxel, Vincristine, Cisplatin | Not specified | Amifostine protected against paclitaxel-induced neurotoxicity but not vincristine-induced neurotoxicity. It also showed potential to reverse existing cisplatin-induced neurotoxicity. | [15] |

| Clonogenic Survival | U87, D54 (p53 wild-type glioma); U251, A172 (p53 mutant glioma) | Ionizing Radiation (0-10 Gy) | 4 mM WR-1065 | Protection factors were 2.4 and 1.9 for U87 and D54, and 2.6 and 2.8 for U251 and A172, respectively, indicating cytoprotection independent of p53 status. | [13][14] |

| Sulforhodamine B | A2780 (ovarian), MCF7 (breast) | 16 different anticancer drugs | Highest non-toxic dose of WR-1065 | Pretreatment with WR-1065 did not significantly alter the IC50 values of any of the 16 drugs, indicating no tumor protection. | [16] |

| Comet Assay | Human lymphocytes | Ionizing Radiation | 250-5,000 µg/mL Amifostine (in vitro) | A significant radioprotective effect was observed at all tested concentrations in the presence of alkaline phosphatase. | [17][18] |

| Free Radical Scavenging | Chemical systems | Superoxide, Hydroxyl, Lipoperoxyl radicals | 1-200 µM Amifostine | Amifostine (as WR-1065) showed significant scavenging activity against hydroxyl radicals, with an EC50 of 255 µM at pH 7.4. | [7] |

| Myocyte ATP Levels | Neonatal rat heart cells | Doxorubicin | 2.0 µg/mL Amifostine or WR-1065 | A 15-minute pretreatment significantly prevented doxorubicin-induced depression of myocyte ATP levels. | [8] |

References

- 1. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine (Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A risk-benefit assessment of amifostine in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vitro antioxidant properties of amifostine (WR-2721, Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytoprotective agents for anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]

- 10. Further evidence that the radioprotective aminothiol, WR-1065, catalytically inactivates mammalian topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. tandfonline.com [tandfonline.com]

- 15. Amifostine protects against chemotherapy-induced neurotoxicity: an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols for Amifostine Trihydrate Administration in Murine Radiotherapy Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Amifostine (B1664874) Trihydrate, a potent cytoprotective agent, in murine models of radiotherapy. The information is intended to guide researchers in designing and executing experiments to evaluate the radioprotective effects of amifostine on normal tissues.

Introduction

Amifostine (Ethyol®) is an organic thiophosphate prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065. This active form is a powerful scavenger of reactive oxygen species generated by radiation and certain chemotherapeutic agents, thereby protecting normal tissues from damage. Its selective protection of normal tissues over tumors is attributed to the higher alkaline phosphatase activity, higher pH, and better vascularity of normal tissues, leading to preferential activation and uptake of WR-1065. In murine radiotherapy models, amifostine has been shown to mitigate a range of radiation-induced toxicities, including those affecting hematopoietic, gastrointestinal, and salivary tissues.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for amifostine administration in murine radiotherapy models based on published literature.

Table 1: Dosage and Administration of Amifostine in Murine Models

| Parameter | Details | Mouse Strain Examples | Citation |

| Dosage Range | 25 - 500 mg/kg | C3H/HeN, CD2F1, C57BL/6J, ICR | |

| Route of Administration | Intraperitoneal (i.p.), Subcutaneous (s.c.), Intramuscular (i.m.), Intravenous (i.v.), Oral (nanoparticle formulation) | C3H, C3H/HeN, CD2F1, ICR | |

| Timing of Administration | 15 - 60 minutes prior to irradiation | C3H, ICR, C57BL/6 | |

| Vehicle | Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline) | Not specified, but standard practice |

Table 2: Efficacy of Amifostine in Murine Radiotherapy Models

| Endpoint | Amifostine Dose and Administration | Radiation Dose | Mouse Strain | Protective Effect | Citation |

| Survival (30-day) | 400 mg/kg i.p., 30 min prior | 10.8 Gy TBI | C3H | Increased survival, Protection Factor (PF) of 2.1 | |

| Hematopoietic System Protection | 200 mg/kg i.p., 30 min prior | 7.85 - 11.30 Gy TBI | C3H/HeN | Increased LD50/30 from 7.85 Gy to 11.30 Gy | |

| Cognitive Injury Mitigation | 107 or 214 mg/kg i.p., 1 hr prior | 2 Gy gamma-rays | Male C57BL/6J | Reversed radiation-induced deficits in novel object recognition | |

| Jejunal Crypt Cell Survival | 500 mg/kg (nanoparticles) oral, 1 hr prior | 11 Gy TBI | Not specified | Significantly enhanced survival | |

| Mucositis Reduction | 200 mg/kg i.p., 30 min prior | 20 Gy to thorax | Wistar albino rats | Reduced inflammation and vascular damage | |

| Bone Mineralization Protection | Not specified | 70 Gy in 5 fractions to hemimandible | Sprague-Dawley rats | Improved cortical density and bone mineral density |

Experimental Protocols

Preparation of Amifostine Trihydrate for Injection

This compound is typically supplied as a sterile lyophilized powder.

-

Reconstitution: Reconstitute the lyophilized powder with sterile 0.9% Sodium Chloride Injection, USP (Normal Saline). For a standard 500 mg vial, inject 9.7 mL of saline to yield a solution with a concentration of 50 mg/mL.

-

Dilution: Further dilute the reconstituted solution with Normal Saline to the final desired concentration for injection. The final volume for injection in mice is typically 0.1 - 0.2 mL.

-

Stability: The reconstituted solution is chemically stable for up to 5 hours at room temperature (~25°C) and up to 24 hours under refrigeration (2°C to 8°C).

Protocol for Intraperitoneal (i.p.) Administration of Amifostine and Irradiation

This protocol describes a general procedure for evaluating the radioprotective effects of amifostine on survival following total-body irradiation (TBI).

-

Animal Model: Use an appropriate mouse strain (e.g., C3H/HeN, C57BL/6) of a specific age and sex. Acclimatize the animals for at least one week before the experiment.

-

Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Sham IR, Vehicle + IR, Amifostine + IR). A typical group size is 10-15 mice for survival studies.

-

Amifostine Preparation: Prepare the amifostine solution as described in section 3.1. The vehicle control group will receive an equivalent volume of Normal Saline.

-

Administration:

-

Weigh each mouse to determine the exact volume of amifostine solution to inject.

-

Administer the calculated dose of amifostine (e.g., 200-400 mg/kg) via intraperitoneal injection.

-

Administer the vehicle to the control groups.

-

-

Timing: Irradiate the mice 30 minutes after the amifostine or vehicle injection.

-

Irradiation:

-

Place the mice in a well-ventilated holder that allows for uniform irradiation.

-

Deliver a single dose of total-body irradiation using a calibrated source (e.g., Cesium-137 or Cobalt-60 irradiator) at a specified dose rate.

-

The sham-irradiated group should be handled identically but not exposed to the radiation source.

-

-

Post-Irradiation Monitoring:

-

Return the mice to their cages with free access to food and water.

-

Monitor the animals daily for 30 days for survival, body weight changes, and clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).

-

-

Endpoint Analysis:

-

The primary endpoint is the percentage of survival at 30 days.

-

Calculate the Dose Reduction Factor (DRF) if multiple radiation doses are used. The DRF is the ratio of the radiation dose causing 50% lethality (LD50) in the amifostine-treated group to the LD50 in the control group.

-

Visualizations

Signaling Pathway of Amifostine's Radioprotective Action

Caption: Mechanism of amifostine's radioprotective action.

Experimental Workflow for Evaluating Amifostine Efficacy

Caption: General experimental workflow for amifostine studies.

Efficacy of Amifostine Trihydrate in Mitigating Cisplatin-Induced Nephrotoxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the efficacy of amifostine (B1664874) trihydrate as a nephroprotective agent against cisplatin-induced kidney damage. This document includes summaries of key quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing nephrotoxicity, and diagrams of the relevant biological pathways and experimental workflows.

Introduction

Cisplatin (B142131) is a potent and widely used chemotherapeutic agent for treating various solid tumors. However, its clinical utility is often limited by severe side effects, most notably dose-dependent nephrotoxicity.[1] Amifostine, an organic thiophosphate prodrug, has been investigated as a cytoprotective agent to mitigate this toxicity.[2] This document outlines the mechanisms of action, summarizes the evidence of its efficacy, and provides practical protocols for researchers.

Amifostine is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065.[2] This active form is believed to selectively protect normal tissues through several mechanisms, including scavenging reactive oxygen species (ROS), detoxifying reactive metabolites of cisplatin, and modulating apoptotic pathways.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the nephroprotective effect of amifostine.

Table 1: Preclinical Efficacy of Amifostine in Rodent Models of Cisplatin-Induced Nephrotoxicity

| Species | Cisplatin Dose | Amifostine Dose | Key Renal Biomarkers | Results | Reference |

| Rat | 6 mg/kg | 200 mg/kg | Serum BUN and Creatinine (B1669602) | Amifostine significantly reduced the elevation of serum BUN and creatinine on day 3 and 5 post-cisplatin administration compared to the cisplatin-only group. | [4] |

| Rat | 7 mg/kg | 200 mg/kg | Plasma BUN and Creatinine | Pretreatment with amifostine 30 minutes before cisplatin prevented the significant increase in plasma BUN and creatinine levels. | [5] |

| Mouse | Not specified | 200 mg/kg (IV) | BUN | Administration of amifostine 30 minutes or 5 minutes before cisplatin significantly reduced BUN levels on day 4. | [6] |

| Rat | 7.5 mg/kg | Not specified | Serum Urea (B33335) and Creatinine | Amifostine reduced the increases in serum urea and serum creatinine levels following cisplatin administration. | [3] |

BUN: Blood Urea Nitrogen; IV: Intravenous.

Table 2: Clinical Efficacy of Amifostine in Patients Treated with Cisplatin

| Study Population | Cisplatin-Based Chemotherapy | Amifostine Dose | Key Renal Biomarker | Results | Reference |

| Patients with solid tumors (n=31) | Cisplatin (50 mg/m²) + Ifosfamide | 910 mg/m² | Glomerular Filtration Rate (GFR) | GFR was fully maintained in the amifostine group, while the control group showed a >30% reduction in median GFR (from 108 to 80 ml/min) after two cycles. | [7] |

| Patients with solid tumors (n=31) | Cisplatin (50 mg/m²) + Ifosfamide | 1000 mg (absolute) | Glomerular Filtration Rate (GFR) | GFR was almost completely maintained in the amifostine arm (121 to 108 ml/min), whereas the control group had a 30% reduction (105 to 80 ml/min). | [8] |

| Women with advanced ovarian cancer (n=242) | Cyclophosphamide + Cisplatin | Not specified | Serum Creatinine | A significantly smaller proportion of patients in the amifostine-treated arm were ineligible for subsequent cisplatin cycles due to elevated serum creatinine levels (≤ 1.5 mg/dL). | [9] |

Signaling Pathways and Mechanisms of Action

Cisplatin-Induced Nephrotoxicity Pathway

Cisplatin induces nephrotoxicity primarily through damage to renal tubular epithelial cells. Key mechanisms include the generation of reactive oxygen species (ROS), induction of apoptosis, and inflammation.

Protective Mechanism of Amifostine

Amifostine's active metabolite, WR-1065, protects renal cells by neutralizing ROS and interfering with apoptotic pathways.

Experimental Protocols

Induction of Cisplatin Nephrotoxicity in a Rat Model

This protocol is a general guideline for inducing acute kidney injury in rats using cisplatin.[4][5]

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Cisplatin (dissolved in 0.9% saline)

-

Amifostine trihydrate (dissolved in 0.9% saline)

-

Sterile syringes and needles for injection

-

Animal balance

Procedure:

-

Acclimatize rats for at least one week with free access to food and water.

-

Divide animals into at least three groups: Control, Cisplatin, and Cisplatin + Amifostine.

-

Amifostine Administration: Administer amifostine (e.g., 200 mg/kg) via intraperitoneal (IP) injection 30 minutes before cisplatin administration to the "Cisplatin + Amifostine" group.

-

Cisplatin Administration: Administer a single dose of cisplatin (e.g., 6-7.5 mg/kg) via IP injection to the "Cisplatin" and "Cisplatin + Amifostine" groups.

-

Control Group: Administer an equivalent volume of 0.9% saline via IP injection.

-

Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy).

-

Collect blood and kidney tissue samples at predetermined time points (e.g., 3, 5, and 10 days post-injection) for analysis.[4]

Assessment of Renal Function

4.2.1. Blood Chemistry Analysis

Purpose: To measure serum levels of creatinine and blood urea nitrogen (BUN) as indicators of glomerular filtration and renal function.

Procedure:

-

Collect blood samples via cardiac puncture or tail vein at the time of sacrifice.

-

Allow blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

-

Analyze serum for creatinine and BUN levels using an automated biochemical analyzer or commercially available assay kits.

4.2.2. Histopathological Examination

Purpose: To assess the extent of renal tissue damage.

Procedure:

-

Harvest kidneys at the time of sacrifice.

-

Fix one kidney in 10% neutral buffered formalin for at least 24 hours.

-

Embed the fixed tissue in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).

-

Examine the stained sections under a light microscope for evidence of tubular necrosis, apoptosis, and other pathological changes.[4]

4.2.3. Apoptosis Detection (TUNEL Assay)

Purpose: To quantify apoptotic cells in the renal tissue.

Procedure:

-

Use paraffin-embedded kidney sections.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions of a commercial kit.

-

Count the number of TUNEL-positive (apoptotic) cells in multiple high-power fields to quantify the degree of apoptosis.[4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the nephroprotective efficacy of amifostine.

Conclusion

The data and protocols presented here provide a strong basis for the continued investigation of this compound as a nephroprotective agent in the context of cisplatin chemotherapy. The evidence from both preclinical and clinical studies indicates a significant protective effect, primarily through the antioxidant and anti-apoptotic actions of its active metabolite, WR-1065. The provided protocols offer a standardized approach for researchers to further explore and validate the efficacy of amifostine and other potential nephroprotective compounds.

References

- 1. A model for prediction of cisplatin induced nephrotoxicity by kidney weight in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nephrojournal.com [nephrojournal.com]

- 3. Protective effects of amifostine, curcumin, and melatonin against cisplatin-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Protective effect of amifostine on cisplatin-induced nephrotoxicity and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Carnitine Protection Against Cisplatin Nephrotoxicity In Rats: Comparison with Amifostin Using Quantitative Renal Tc 99m DMSA Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A randomized trial comparing the nephrotoxicity of cisplatin/ifosfamide-based combination chemotherapy with or without amifostine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of reduced doses of amifostine to ameliorate nephrotoxicity of cisplatin/ifosfamide-based chemotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays with Amifostine Trihydrate Pre-treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifostine, a broad-spectrum cytoprotective agent, is an organic thiophosphate prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1][2] This active form is a potent scavenger of reactive oxygen species, and it also plays a role in DNA repair and modulation of apoptosis.[1][2][3] These properties make Amifostine a subject of interest for protecting normal tissues from the cytotoxic effects of chemotherapy and radiation therapy.[3][4]

This document provides detailed application notes and protocols for evaluating the cytoprotective effects of Amifostine Trihydrate pre-treatment using two common cell viability assays: the MTT assay and the clonogenic assay.

Mechanism of Action of Amifostine

Amifostine is a prodrug that requires metabolic activation to its active form, WR-1065. This conversion is facilitated by the enzyme alkaline phosphatase, which is more abundant in normal tissues compared to tumor tissues, leading to a selective protective effect on healthy cells. The primary mechanisms of cytoprotection by WR-1065 include:

-

Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by chemotherapy and radiotherapy, thereby reducing oxidative stress and cellular damage.[1]

-

DNA Repair: The active metabolite can donate a hydrogen atom to repair damaged DNA and has been shown to enhance the activity of DNA repair enzymes.[2]

-

Modulation of Apoptosis: WR-1065 can influence apoptotic pathways, often through the modulation of key signaling molecules such as p53 and NF-κB, to prevent cell death in normal tissues.[5]

Below is a diagram illustrating the signaling pathway of Amifostine's active metabolite, WR-1065.

Data Presentation

The following tables summarize representative quantitative data from MTT and clonogenic assays involving this compound pre-treatment.

Table 1: Representative MTT Assay Data on the Effect of Amifostine Pre-treatment on Cell Viability after Cytotoxic Challenge.

| Cell Line | Treatment | Amifostine Pre-treatment (4mM) | Absorbance (570 nm) (Mean ± SD) | % Viability |

| Normal Fibroblasts | Control | No | 1.25 ± 0.08 | 100% |

| Cytotoxic Agent | No | 0.63 ± 0.05 | 50% | |

| Cytotoxic Agent | Yes | 1.05 ± 0.07 | 84% | |

| Tumor Cells | Control | No | 1.30 ± 0.09 | 100% |

| Cytotoxic Agent | No | 0.68 ± 0.06 | 52% | |

| Cytotoxic Agent | Yes | 0.71 ± 0.05 | 55% |

Note: The data in this table is representative and illustrates the expected outcome based on published literature. Amifostine and its metabolites may directly react with the MTT reagent, potentially leading to artificially high absorbance values.[3] It is crucial to include appropriate controls, such as Amifostine alone in media without cells, to account for this interaction.

Table 2: Clonogenic Assay Data on the Radioprotective Effect of Amifostine Pre-treatment on Mesenchymal and Hematopoietic Progenitors. [6]

| Progenitor Cell Type | Radiation Dose (cGy) | Amifostine Pre-treatment | Surviving Fraction (%) |

| CFU-F (Fibroblast) | 100 | No | 88 |

| 100 | Yes | 100 | |

| 200 | No | 64 | |

| 200 | Yes | 100 | |

| 400 | No | 50 | |

| 400 | Yes | 84 | |

| CFU-FA (Fibroblast/Adipocyte) | 200 | No | 48 |

| 200 | Yes | Minimal Protection | |

| BFU-E (Erythroid) | 200 | No | 46 |

| 200 | Yes | 100 | |

| CFU-GM (Granulocyte/Macrophage) | 100 | No | 26 |

| 100 | Yes | 54 | |

| 200 | No | 16 | |

| 200 | Yes | 32 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

This compound

-

Cell line of interest (normal and/or tumor)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cytotoxic agent (e.g., chemotherapeutic drug or access to an irradiator)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in isopropanol)

-

96-well flat-bottom plates

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete culture medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Amifostine Pre-treatment: Prepare fresh solutions of this compound in serum-free medium or PBS at various concentrations. Remove the culture medium from the wells and add 100 µL of the Amifostine solution. Incubate for 30 minutes to 2 hours at 37°C.

-

Cytotoxic Treatment:

-

For Chemotherapy: After Amifostine pre-treatment, remove the Amifostine solution and add 100 µL of medium containing the desired concentration of the chemotherapeutic agent.

-

For Radiation: After Amifostine pre-treatment, replace the Amifostine solution with 100 µL of fresh complete medium and irradiate the plate with the desired dose.

-

-

Incubation: Incubate the cells for a period appropriate for the cytotoxic agent being tested (typically 24 to 72 hours).

-

Washing Step (Recommended): To minimize the potential for Amifostine to directly react with the MTT reagent, it is advisable to wash the cells.[3] Carefully aspirate the medium and wash each well once with 100 µL of sterile PBS.

-

MTT Addition: After the final incubation, remove the medium/PBS and add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix gently by pipetting or shaking to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Remember to include a control for Amifostine alone to assess its direct effect on cell viability and its potential interaction with the MTT reagent.

Clonogenic Assay

This assay assesses the long-term reproductive integrity of single cells after treatment.

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Trypsin-EDTA

-

Cytotoxic agent (e.g., chemotherapeutic drug or access to an irradiator)

-

6-well plates

-

Fixing solution (e.g., 100% methanol)

-

Staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

Cell Culture: Grow cells in appropriate culture flasks until they reach approximately 80% confluency.

-

Amifostine Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 4 mM) in serum-free medium for 30 minutes at 37°C.

-

Cytotoxic Treatment:

-

For Radiation: After pre-treatment, replace the Amifostine solution with fresh complete medium and irradiate the cells with various doses.

-

For Chemotherapy: After pre-treatment, expose the cells to the chemotherapeutic agent for a defined period.

-

-

Cell Plating: Following the cytotoxic treatment, wash the cells with PBS, trypsinize them to create a single-cell suspension, and count the number of viable cells (e.g., using Trypan Blue exclusion).

-

Seeding: Plate a known number of viable cells (ranging from 100 to 1000, depending on the expected survival rate for each treatment condition) into 6-well plates containing fresh complete medium.

-

Colony Formation: Incubate the plates undisturbed for 10-14 days at 37°C in a 5% CO₂ incubator, allowing single cells to proliferate and form colonies.

-

Fixing and Staining: After the incubation period, aspirate the medium, gently wash the wells with PBS, and fix the colonies with 100% methanol (B129727) for 10-15 minutes. After removing the methanol, stain the colonies with a 0.5% crystal violet solution for 10-20 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies containing at least 50 cells in each well.

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control group.

-

Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE/100)).

-

Conclusion

The MTT and clonogenic assays are valuable tools for assessing the cytoprotective effects of this compound. When conducting these experiments, it is crucial to use appropriate controls, be aware of potential artifacts such as the direct reaction of Amifostine with the MTT reagent, and to optimize protocols for the specific cell lines and cytotoxic agents being investigated. The provided protocols and application notes serve as a comprehensive guide for researchers in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Amifostine on the Result of MTT Assay [yydbzz.com]

- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vitro Measurement of WR-1065 Free Radical Scavenging Activity

Introduction

WR-1065, the active thiol metabolite of the radioprotective drug amifostine (B1664874) (WR-2721), is a potent cytoprotective agent. Its primary mechanism of action is widely attributed to its ability to scavenge cytotoxic free radicals generated by radiation therapy and certain chemotherapeutic agents. Beyond direct scavenging, WR-1065 also modulates cellular signaling pathways, including the activation of p53 and NFκB, which contribute to its protective effects. These application notes provide a detailed overview and standardized protocols for the in vitro assessment of WR-1065's free radical scavenging capabilities, intended for researchers in drug development and radiobiology.

Mechanism of Action Overview

The protective effects of WR-1065 are multifaceted. The thiol group in its structure makes it a highly effective free radical scavenger, particularly against highly reactive hydroxyl radicals (OH•). Additionally, WR-1065 can influence key DNA damage response pathways. It has been shown to increase p53 protein levels and activate the NFκB transcription factor. This activation can lead to the upregulation of antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD), extending the cellular protection beyond the immediate presence of the drug.

Quantitative Data Summary

While WR-1065 is well-established as a potent free radical scavenger, specific IC50 values from standardized in vitro assays like DPPH or ABTS are not extensively reported in the literature. However, quantitative analysis using methods such as pulse radiolysis has been performed to determine its reactivity with specific radical species.

| Parameter | Value | Radical Species | Method |

| Second-order rate constant for reaction with OH• | 9.2 ± 0.3 x 10⁹ M⁻¹ s⁻¹ | Hydroxyl Radical (OH•) | Pulse Radiolysis |

Table 1: Known quantitative data for WR-1065 free radical scavenging activity.

Experimental Protocols

The following protocols describe standard colorimetric assays to determine the free radical scavenging activity of WR-1065. For each assay, it is recommended to determine the IC50 value, which is the concentration of WR-1065 required to scavenge 50% of the free radicals in the reaction.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that is purple in color and has a maximum absorbance at 517 nm. When an antioxidant scavenges the free radical by hydrogen donation, the purple color fades, and the absorbance decreases. The change in absorbance is proportional to the scavenging activity.

Reagents and Materials:

-

WR-1065

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (B145695)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-